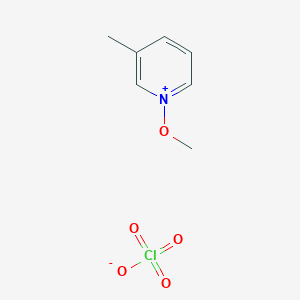
1-Methoxy-3-methylpyridin-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-3-methylpyridin-1-ium perchlorate is a chemical compound with the molecular formula C7H10ClNO5 It is a derivative of pyridine, where the nitrogen atom is methylated and methoxylated, and it forms a perchlorate salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methoxy-3-methylpyridin-1-ium perchlorate can be synthesized through the methylation of pyridine followed by methoxylation. The typical synthetic route involves the reaction of pyridine with dimethyl sulfate to form 1-methylpyridinium ion, which is then treated with methanol to introduce the methoxy group. The final step involves the addition of perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Methoxy-3-methylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its parent pyridine derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Parent pyridine derivatives.
Substitution: Various substituted pyridinium compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Methoxy-3-methylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-3-methylpyridin-1-ium perchlorate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of various biochemical pathways, including enzyme inhibition and receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methylpyridinium chloride
- 1-Methoxypyridinium chloride
- 1-Methyl-3-methoxypyridinium chloride
Uniqueness
1-Methoxy-3-methylpyridin-1-ium perchlorate is unique due to the presence of both methyl and methoxy groups on the pyridinium ring, which imparts distinct chemical properties. The perchlorate anion also contributes to its reactivity and stability, making it suitable for various applications.
Propiedades
Número CAS |
60524-09-6 |
|---|---|
Fórmula molecular |
C7H10ClNO5 |
Peso molecular |
223.61 g/mol |
Nombre IUPAC |
1-methoxy-3-methylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C7H10NO.ClHO4/c1-7-4-3-5-8(6-7)9-2;2-1(3,4)5/h3-6H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
WTXLKCIMNPFTML-UHFFFAOYSA-M |
SMILES canónico |
CC1=C[N+](=CC=C1)OC.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


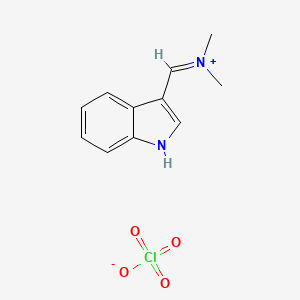
![1-[2-(2,3-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14604457.png)
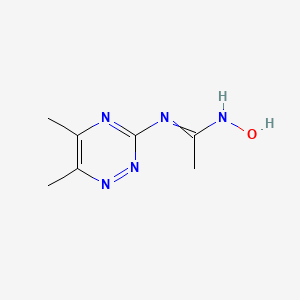

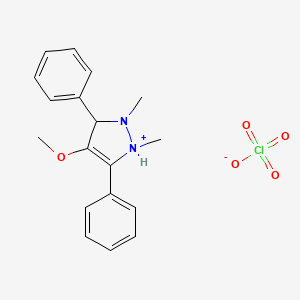

![(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate](/img/structure/B14604501.png)
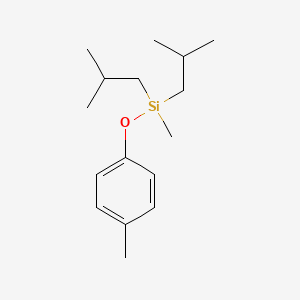
![4-[5-(4-Methoxyphenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14604504.png)
![3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline](/img/structure/B14604510.png)



![1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one](/img/structure/B14604535.png)
